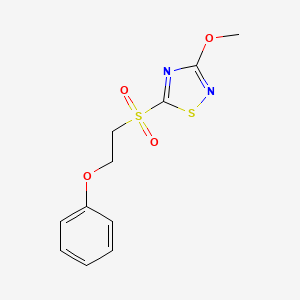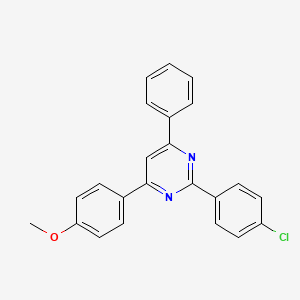![molecular formula C13H15ClO4 B14177578 Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate CAS No. 916263-99-5](/img/structure/B14177578.png)
Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate is an organic compound with a complex structure that includes a chlorophenyl group and a butanedioate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile compared to batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl isosorbide: A bio-based green solvent used as a replacement for conventional dipolar solvents.
Cyrene™ (dihydrolevoglucosenone): An aprotic dipolar solvent derived from waste biomass.
Uniqueness
Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate is unique due to its specific structural features, such as the chlorophenyl group and the butanedioate ester. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
916263-99-5 |
|---|---|
Formule moléculaire |
C13H15ClO4 |
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate |
InChI |
InChI=1S/C13H15ClO4/c1-17-12(15)8-10(13(16)18-2)6-9-4-3-5-11(14)7-9/h3-5,7,10H,6,8H2,1-2H3/t10-/m1/s1 |
Clé InChI |
FOPWBWNNZSUCBY-SNVBAGLBSA-N |
SMILES isomérique |
COC(=O)C[C@@H](CC1=CC(=CC=C1)Cl)C(=O)OC |
SMILES canonique |
COC(=O)CC(CC1=CC(=CC=C1)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14177507.png)
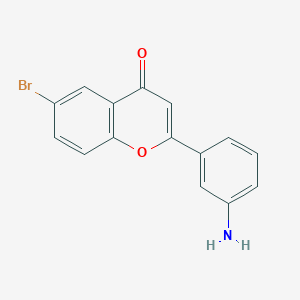
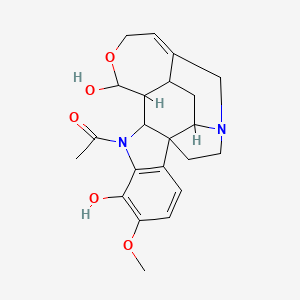
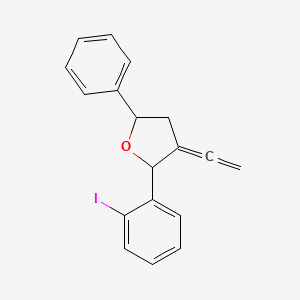
![1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole](/img/structure/B14177535.png)
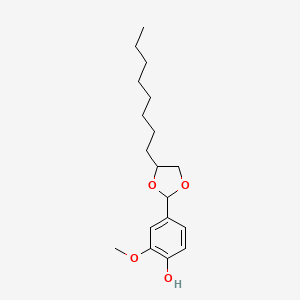
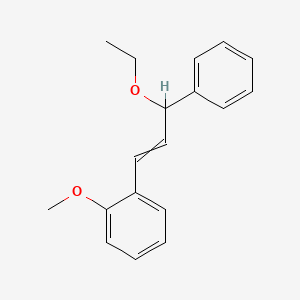
![2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione](/img/structure/B14177545.png)
![(1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14177555.png)
![4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14177557.png)
![2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14177559.png)
